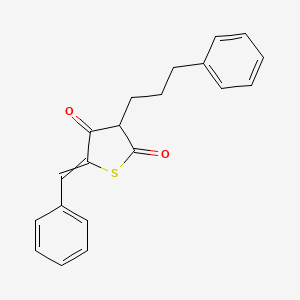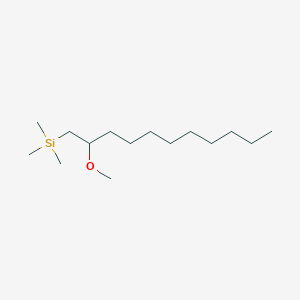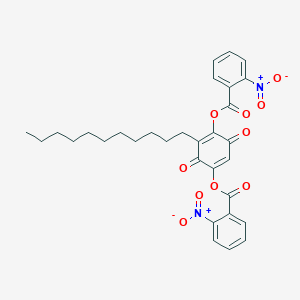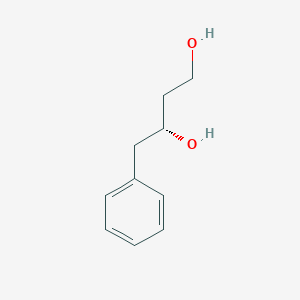
5-Benzylidene-3-(3-phenylpropyl)thiolane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bencilideno-3-(3-fenilpropil)tiolano-2,4-diona es un compuesto orgánico con la fórmula molecular C20H18O2S y un peso molecular de 322.421 g/mol . Este compuesto se caracteriza por su estructura de anillo de tioláno, que está sustituido con grupos bencilideno y fenilpropil. Se utiliza en diversas aplicaciones de investigación científica debido a sus propiedades químicas únicas.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 5-Bencilideno-3-(3-fenilpropil)tiolano-2,4-diona normalmente implica la condensación de derivados de tioláno apropiados con grupos bencilideno y fenilpropil en condiciones controladas. La reacción se lleva a cabo a menudo en presencia de una base, como hidróxido de sodio o carbonato de potasio, y un solvente adecuado como etanol o metanol .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto son similares a la síntesis de laboratorio pero se amplían para acomodar cantidades mayores. El proceso implica el uso de reactores industriales y el control preciso de los parámetros de reacción para garantizar un alto rendimiento y pureza. La mezcla de reacción se somete normalmente a pasos de purificación, como la recristalización o la cromatografía, para aislar el producto deseado .
Análisis De Reacciones Químicas
Tipos de Reacciones
5-Bencilideno-3-(3-fenilpropil)tiolano-2,4-diona experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el compuesto en derivados de tioláno con diferentes sustituyentes.
Sustitución: Los grupos bencilideno y fenilpropil pueden sufrir reacciones de sustitución con varios electrófilos o nucleófilos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el ácido m-cloroperbenzoico (m-CPBA).
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Se emplean reactivos como haluros de alquilo o cloruros de acilo en reacciones de sustitución.
Principales Productos
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir varios derivados de tioláno .
Aplicaciones Científicas De Investigación
5-Bencilideno-3-(3-fenilpropil)tiolano-2,4-diona tiene varias aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como precursor en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, como las propiedades antimicrobianas o anticancerígenas.
Medicina: Se están realizando investigaciones para explorar sus posibles aplicaciones terapéuticas, incluida su función como inhibidor enzimático o modulador de receptores.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 5-Bencilideno-3-(3-fenilpropil)tiolano-2,4-diona implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede modular la actividad de estos objetivos al unirse a sus sitios activos o alterar su conformación. Esta interacción puede conducir a varios efectos biológicos, como la inhibición de la actividad enzimática o la modulación de las vías de señalización .
Comparación Con Compuestos Similares
Compuestos Similares
- 5-Bencilideno-3-feniltiazolidina-2,4-diona
- 5-Bencilideno-3-(4-etoxifenil)tiazolidina-2,4-diona
- 5-(3-Nitrobencilideno)-3-feniltiazolidina-2,4-diona
Singularidad
5-Bencilideno-3-(3-fenilpropil)tiolano-2,4-diona es único debido a su patrón de sustitución específico en el anillo de tioláno, lo que confiere propiedades químicas y biológicas distintas. Esta singularidad lo convierte en un compuesto valioso para diversas aplicaciones de investigación, ya que puede exhibir diferente reactividad y actividad biológica en comparación con compuestos similares .
Propiedades
Número CAS |
918130-95-7 |
|---|---|
Fórmula molecular |
C20H18O2S |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
5-benzylidene-3-(3-phenylpropyl)thiolane-2,4-dione |
InChI |
InChI=1S/C20H18O2S/c21-19-17(13-7-12-15-8-3-1-4-9-15)20(22)23-18(19)14-16-10-5-2-6-11-16/h1-6,8-11,14,17H,7,12-13H2 |
Clave InChI |
KMCJPRKEAMIPDW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCC2C(=O)C(=CC3=CC=CC=C3)SC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,11-Dimethoxy-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepin-8-ol](/img/structure/B12619652.png)
![1-[2-(2-Methylphenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B12619667.png)
![1-[3-(3-Chlorophenyl)-1-phenylpropoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B12619671.png)
![2-Bromo-6-(3-fluoro-phenyl)-imidazo[2,1-B]thiazole](/img/structure/B12619676.png)
![N-[1-(3,3-Diphenylpropyl)piperidin-4-YL]-N-methylhexanamide](/img/structure/B12619684.png)
![1-[2-(4-Chlorophenyl)-2-oxoethyl]pyrimidin-2(1H)-one](/img/structure/B12619687.png)


![N,4-Dimethyl-8-[(pentan-3-yl)oxy]-1,4-dihydroquinazolin-2-amine](/img/structure/B12619716.png)



![5,5'-[(E)-Diazenediyl]bis(2-cyanopentanoic acid)](/img/structure/B12619730.png)
